molecular formula C9H11NO2S B1335062 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 5936-58-3

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B1335062
CAS RN: 5936-58-3
M. Wt: 197.26 g/mol
InChI Key: WYOLDVOOOYZSJM-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (ATBC) is a heterocyclic aromatic compound belonging to the family of benzothiophenes. It is a white crystalline solid with a melting point of about 200°C and a water solubility of about 1.5 g/L. ATBC has been extensively studied for its potential applications in the field of medicinal chemistry, due to its ability to act as an inhibitor of certain enzymes and its possible role in the treatment of certain diseases.

Scientific Research Applications

  • Azomethine Derivatives

    • Field : Biochemistry
    • Application Summary : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are known to be acyclic precursors of biologically active compounds .
  • Propyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    • Field : Organic Chemistry
    • Application Summary : This is a derivative of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. It’s used in the synthesis of other organic compounds .
  • 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

    • Field : Organic Chemistry
    • Application Summary : This is a derivative of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. It’s used in the synthesis of other organic compounds .
  • Thiophene Carboxamides

    • Field : Biochemistry
    • Application Summary : Thiophene carboxamides, a class of compounds that includes 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, are known to have therapeutic importance .

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLDVOOOYZSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389324
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS RN

5936-58-3
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 3
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 4
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Reactant of Route 4
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 5
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reactant of Route 6
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Citations

For This Compound
1
Citations
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org

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